4-Chloro-6-fluorobenzo[D]thiazole-2-thiol
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Overview
Description
4-Chloro-6-fluorobenzo[D]thiazole-2-thiol: is an organic compound belonging to the benzothiazole family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzothiazole ring, which is further substituted with a thiol group at the 2-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol typically involves the reaction of 4-chloro-6-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry: 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: This compound has shown potential as an inhibitor of quorum sensing in Gram-negative bacteria, making it a candidate for the development of new antibacterial agents .
Medicine: Research has indicated that derivatives of benzothiazole, including this compound, possess anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the LasR receptor in Pseudomonas aeruginosa, thereby disrupting the bacterial communication pathways essential for biofilm formation and virulence . This compound’s thiol group also allows it to form covalent bonds with target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
- 4-Fluorobenzo[D]thiazole-2-thiol
- 7-Chlorobenzo[D]thiazole-2-thiol
- 2-Bromo-6-(trifluoromethyl)benzo[D]thiazole
Comparison: 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced inhibitory effects on bacterial quorum sensing and possess distinct pharmacokinetic properties .
Properties
CAS No. |
786657-45-2 |
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Molecular Formula |
C7H3ClFNS2 |
Molecular Weight |
219.7 g/mol |
IUPAC Name |
4-chloro-6-fluoro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H3ClFNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) |
InChI Key |
LGONYRUYFYZUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Cl)F |
Origin of Product |
United States |
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